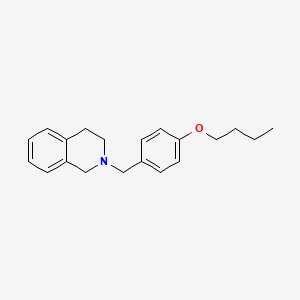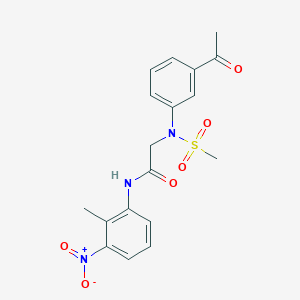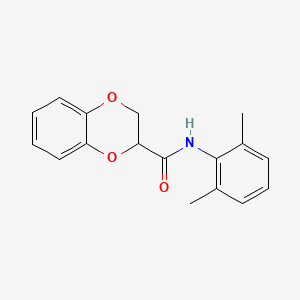![molecular formula C14H14N2O2 B5158660 N-[2-(4,6-dimethyl-2-pyridinyl)vinyl]-2-furamide](/img/structure/B5158660.png)
N-[2-(4,6-dimethyl-2-pyridinyl)vinyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4,6-dimethyl-2-pyridinyl)vinyl]-2-furamide, commonly known as DMVP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMVP is a member of the family of furan-based compounds and has been synthesized using various methods.
Wirkmechanismus
DMVP's mechanism of action is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and cancer. DMVP has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
DMVP has been found to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). DMVP has also been found to reduce the expression of COX-2, an enzyme involved in inflammation. In addition, DMVP has been found to induce the expression of heat shock proteins, which play a role in protecting cells from stress.
Vorteile Und Einschränkungen Für Laborexperimente
DMVP has several advantages for lab experiments. It is stable under various conditions and can be easily synthesized using the Suzuki-Miyaura cross-coupling reaction. DMVP also has low toxicity and can be easily modified to improve its properties. However, DMVP has some limitations, including its low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
DMVP has shown potential for various therapeutic applications, and future research could focus on exploring its use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could focus on improving the properties of DMVP, such as its solubility in water, to enhance its effectiveness in lab experiments. Finally, research could explore the use of DMVP in combination with other compounds to enhance its therapeutic effects.
Conclusion
In conclusion, DMVP is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMVP has been synthesized using various methods and has shown potential for treating various diseases, including cancer and neurological disorders. DMVP's mechanism of action is not fully understood, but it has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. DMVP has several advantages for lab experiments, including its stability and low toxicity, but it also has some limitations, such as its low solubility in water. Future research could focus on exploring DMVP's use in treating neurological disorders and improving its properties to enhance its effectiveness in lab experiments.
Synthesemethoden
DMVP has been synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, Heck reaction, and Sonogashira coupling. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for synthesizing DMVP. This method involves the reaction of 4,6-dimethyl-2-bromo-pyridine with 2-furanylboronic acid in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
DMVP has shown potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. DMVP has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(E)-2-(4,6-dimethylpyridin-2-yl)ethenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-8-11(2)16-12(9-10)5-6-15-14(17)13-4-3-7-18-13/h3-9H,1-2H3,(H,15,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTCWXYNBRZCOK-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C=CNC(=O)C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1)/C=C/NC(=O)C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-2-(4,6-dimethylpyridin-2-yl)ethenyl]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5158578.png)


![N-(2-iodophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5158590.png)

![7-tert-butyl-3-(2-methyl-2-propen-1-yl)-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158603.png)
![methyl 4-[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]-4-oxobutanoate](/img/structure/B5158604.png)


![1,3-dimethyl-5-(2-thienyl)-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5158640.png)
![2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5158644.png)
![(4-bromo-2-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5158658.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5158659.png)
